4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide
CAS No.:
Cat. No.: VC20008751
Molecular Formula: C16H19ClN4O3S
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClN4O3S |
|---|---|
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 4-chloro-N-[3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
| Standard InChI | InChI=1S/C16H19ClN4O3S/c1-3-18-13(22)9-12-15(24)20(4-2)16(25)21(12)19-14(23)10-5-7-11(17)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,18,22)(H,19,23) |
| Standard InChI Key | WMWSWKRYUIBSER-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=C(C=C2)Cl)CC |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 4-chloro-N-[3-ethyl-5-(2-(ethylamino)-2-oxoethyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide. Its molecular formula is C₁₇H₁₉ClN₄O₃S, derived by introducing a chlorine atom at the para position of the benzamide moiety in the parent structure N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide (PubChem CID: 4264650) . The molecular weight calculates to 382.88 g/mol, accounting for the addition of chlorine (35.45 g/mol) to the parent compound’s mass of 348.4 g/mol .
Structural Features
The molecule comprises:
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A 2-thioxoimidazolidin-4-one core with ethyl and 2-(ethylamino)-2-oxoethyl substituents at positions 3 and 5, respectively.
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A 4-chlorobenzamide group linked to the imidazolidinone nitrogen.
Key functional groups include: -
Thiocarbonyl (C=S) at position 2, influencing redox properties.
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Amide bonds contributing to hydrogen-bonding capacity.
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Chlorine atom enhancing lipophilicity and potential bioactivity.
Table 1: Comparative Molecular Properties of Parent and Chlorinated Compounds
Synthesis and Derivative Formation
Synthetic Routes
While no explicit synthesis for the 4-chloro variant is documented, analogous imidazolidinone derivatives are typically synthesized via:
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Cyclocondensation Reactions: Ethylenediamine derivatives react with carbonyl or thiocarbonyl reagents to form the imidazolidinone ring .
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Post-Modification: Chlorination of the benzamide precursor using reagents like SOCl₂ or PCl₅ before coupling to the imidazolidinone core.
Example Reaction Scheme:
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Chlorination of Benzamide:
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Imidazolidinone Formation:
Ethylenediamine + Ethyl glyoxylate → 3-Ethyl-4-oxoimidazolidin-2-thione -
Alkylation and Amidation:
Introduction of 2-(ethylamino)-2-oxoethyl side chain followed by benzamide coupling.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the imidazolidinone N1 position.
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Stability of Thioxo Group: Sensitivity to oxidation during chlorination steps.
Physicochemical and Pharmacokinetic Properties
Predicted Solubility and Lipophilicity
The addition of a chlorine atom increases logP from 1.8 (parent) to an estimated 2.4, reducing aqueous solubility. Using the ESOL model:
Where RB (rotatable bonds) = 6 and AP (aromatic proportion) = 0.24, yields:
, corresponding to ~0.006 mg/mL solubility .
Absorption and Metabolism
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GI Absorption: High (>80%) due to moderate lipophilicity.
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CYP450 Interactions: Predicted inhibition of CYP2C19 and CYP3A4 enzymes, necessitating drug-interaction studies .
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Blood-Brain Barrier Permeation: Likely due to molecular weight <500 and logP >2 .
Table 2: ADMET Predictions
| Parameter | Prediction |
|---|---|
| Water Solubility | Poorly soluble (<0.01 mg/mL) |
| Hepatotoxicity | Low risk |
| hERG Inhibition | Moderate concern |
| Ames Mutagenicity | Negative |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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In Vitro Screening: Prioritize antimicrobial and anticancer assays.
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Crystallography: Resolve 3D structure to guide structure-based drug design.
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